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Compound of Interest

Compound Name: 6-chloro-1H-indene

Cat. No.: B3036656 Get Quote

An In-depth Exploration of the Structure, Synthesis, and Application of a Key Synthetic Building

Block

Foreword: In the landscape of modern synthetic organic chemistry and drug discovery, the

strategic use of halogenated intermediates provides a powerful tool for the construction of

complex molecular architectures. Among these, chloro-substituted aromatic systems play a

pivotal role, offering a unique combination of reactivity and stability. This guide provides a

detailed technical overview of 6-chloro-1H-indene, a versatile bicyclic aromatic hydrocarbon.

With a focus on its chemical identity, synthesis, and potential applications, this document

serves as a resource for researchers, scientists, and professionals in the field of drug

development, offering insights into its utility as a foundational scaffold for novel chemical

entities.

Core Chemical Identity of 6-Chloro-1H-indene
6-Chloro-1H-indene is a chlorinated derivative of indene, a polycyclic aromatic hydrocarbon

where a benzene ring is fused to a cyclopentene ring. The presence of a chlorine atom on the

benzene ring at the 6-position significantly influences the molecule's electronic properties and

reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

The structure of 6-chloro-1H-indene is characterized by the indene core with a chlorine atom

attached to the sixth carbon of the bicyclic system.
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DOT Language Diagram of 6-Chloro-1H-indene Structure

Caption: Chemical structure of 6-chloro-1H-indene.

Key Identifiers and Physicochemical Properties:

Property Value Source

CAS Number 3970-52-3 N/A

Molecular Formula C₉H₇Cl N/A

Molecular Weight 150.61 g/mol N/A

Appearance Solid or liquid [1]

Boiling Point 181-182 °C (for Indene)

Density
0.996 g/cm³ at 25 °C (for

Indene)

Synthesis of 6-Chloro-1H-indene: A Methodological
Overview
The synthesis of substituted indenes can be achieved through various synthetic routes. While a

specific, detailed experimental protocol for 6-chloro-1H-indene is not readily available in

publicly accessible literature, general methodologies for indene synthesis can be adapted.

These methods often involve intramolecular cyclization reactions.

One plausible synthetic approach could involve the Friedel-Crafts acylation of a suitably

substituted aromatic precursor, followed by reduction and cyclization/dehydration steps. The

choice of starting materials and reagents is crucial for achieving good yields and

regioselectivity.

Illustrative Synthetic Pathway:

A potential synthetic route could start from a substituted phenylpropanoic acid. The key steps

would involve:
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Intramolecular Friedel-Crafts Acylation: Treatment of a 3-(chlorophenyl)propanoic acid with a

strong acid or Lewis acid to induce ring closure and form a cyclic ketone (an indanone).

Reduction of the Ketone: The carbonyl group of the resulting indanone is reduced to a

hydroxyl group using a reducing agent like sodium borohydride.

Dehydration: The resulting alcohol is then dehydrated under acidic conditions to introduce

the double bond and form the final 6-chloro-1H-indene product.

DOT Language Diagram of a Potential Synthetic Pathway

Potential Synthesis of 6-Chloro-1H-indene

Substituted Phenylpropanoic Acid 6-Chloro-1-indanone

Intramolecular
Friedel-Crafts Acylation 6-Chloro-1-indanolReduction 6-Chloro-1H-indeneDehydration

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 6-chloro-1H-indene.

Spectroscopic Characterization
The structural elucidation of 6-chloro-1H-indene relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific

compound are not widely published, predicted data and analysis of related structures provide a

strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the protons on the five-membered ring. The chlorine substituent will influence

the chemical shifts of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical

environment of the carbon atoms in the molecule. The carbon atom attached to the chlorine
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will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-chloro-1H-indene would display characteristic absorption bands

corresponding to:

C-H stretching vibrations of the aromatic and aliphatic protons.

C=C stretching vibrations of the aromatic ring and the double bond in the five-membered

ring.

A C-Cl stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of 6-chloro-1H-indene. The presence

of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion

peak (M+) and the fragment ion peaks, with an M+2 peak approximately one-third the intensity

of the M+ peak.

Reactivity and Synthetic Utility
The chemical reactivity of 6-chloro-1H-indene is governed by the interplay of the aromatic

benzene ring, the reactive double bond in the cyclopentene ring, and the electronic influence of

the chlorine substituent.

Electrophilic Aromatic Substitution:

The benzene ring of 6-chloro-1H-indene can undergo electrophilic aromatic substitution

reactions such as nitration, halogenation, and Friedel-Crafts reactions. The chlorine atom is a

deactivating but ortho-, para-directing group.[2][3][4] This means that while the reaction rate will

be slower compared to unsubstituted indene, incoming electrophiles will preferentially add to

the positions ortho and para to the chlorine atom.

Reactions of the Five-Membered Ring:
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The double bond in the cyclopentene ring is susceptible to addition reactions, similar to other

alkenes. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction,

where the indene can act as a dienophile.

Applications in Drug Discovery and Development
The indene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a

variety of biologically active compounds. The introduction of a chlorine atom can significantly

modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often

enhancing its potency, metabolic stability, or ability to cross biological membranes.

While specific examples of drugs derived directly from 6-chloro-1H-indene are not prominently

documented in publicly available literature, its potential as a synthetic intermediate is

significant. Halogenated building blocks are frequently employed in the synthesis of

pharmaceutical candidates to explore structure-activity relationships and optimize drug-like

properties. For instance, chloro-substituted heterocyclic compounds, which could potentially be

synthesized from 6-chloro-1H-indene, have shown a wide range of pharmacological activities,

including anticancer and antimicrobial effects.[5]

Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling

6-chloro-1H-indene. Based on the safety data for the parent compound, indene, and other

chlorinated hydrocarbons, the following precautions are recommended:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[6][7]

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[7]

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and

open flames as indene is a flammable liquid.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

In case of exposure, it is crucial to seek medical attention and have the safety data sheet

available.
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Conclusion
6-Chloro-1H-indene represents a valuable, albeit not extensively characterized, chemical

entity with significant potential in synthetic organic chemistry and medicinal chemistry. Its

unique structural features, combining a reactive indene core with the modulating electronic

effects of a chlorine substituent, make it an attractive starting material for the synthesis of a

diverse range of complex molecules. Further research into the specific reactivity and

applications of this compound is warranted and could unveil novel synthetic pathways and lead

to the discovery of new therapeutic agents. This guide serves as a foundational resource to

stimulate and support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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